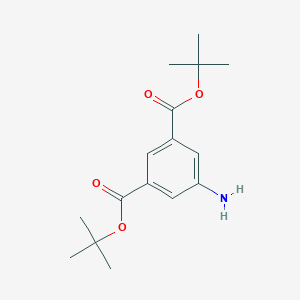

Di-tert-butyl 5-aminoisophthalate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ditert-butyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLMUGBKHWIFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646549 | |

| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167993-12-6 | |

| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to Di-tert-butyl 5-aminoisophthalate (CAS 167993-12-6): A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. Di-tert-butyl 5-aminoisophthalate, identified by CAS number 167993-12-6, has emerged as a critical and versatile intermediate. Its unique trifunctional architecture—a primary aromatic amine and two sterically hindered tert-butyl ester groups—offers a pre-organized scaffold, enabling chemists to construct elaborate molecules with precise control over vectoral orientation and functional group presentation. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and core applications, with a particular focus on its utility as a central linker element in the rational design of Proteolysis-Targeting Chimeras (PROTACs). For researchers engaged in the development of novel therapeutics, a comprehensive understanding of this reagent is indispensable.

Section 1: Physicochemical Properties & Spectroscopic Characterization

The utility of Di-tert-butyl 5-aminoisophthalate stems from its distinct chemical properties, which are largely defined by the interplay between the nucleophilic aniline moiety and the acid-labile tert-butyl esters. These esters not only enhance solubility in common organic solvents compared to the parent dicarboxylic acid but also serve as robust protecting groups that can be removed under specific, non-harsh conditions.

Key Physicochemical Data

The fundamental properties of Di-tert-butyl 5-aminoisophthalate are summarized below. These values are critical for reaction planning, purification, and storage.

| Property | Value | Reference |

| CAS Number | 167993-12-6 | [1][2] |

| Molecular Formula | C₁₆H₂₃NO₄ | [3] |

| Molecular Weight | 293.36 g/mol | [2] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Purity (Typical) | ≥96% | [1] |

| Storage Conditions | 2-8°C, sealed under dry, inert atmosphere | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate); Insoluble in water | [4] |

Spectroscopic Profile

Accurate characterization is essential for verifying the identity and purity of Di-tert-butyl 5-aminoisophthalate. Below are the predicted Nuclear Magnetic Resonance (NMR) spectral data, which serve as a benchmark for laboratory analysis. The chemical shifts are influenced by the electron-donating nature of the amino group and the deshielding effect of the carbonyls.

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.80 | t (J ≈ 1.5 Hz) | 1H | H-2 |

| ~7.25 | d (J ≈ 1.5 Hz) | 2H | H-4, H-6 | |

| Amine Protons | ~3.85 | br s | 2H | -NH₂ |

| tert-Butyl Protons | ~1.58 | s | 18H | -C(CH₃)₃ |

| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |

| Carbonyl Carbons | ~165.5 | C=O |

| Aromatic C-N | ~147.0 | C-5 |

| Aromatic C-CO | ~132.0 | C-1, C-3 |

| Aromatic C-H | ~118.5 | C-4, C-6 |

| ~116.0 | C-2 | |

| Quaternary Carbon | ~81.5 | -C (CH₃)₃ |

| Methyl Carbons | ~28.2 | -C(CH₃ )₃ |

Note: NMR shifts are estimations based on standard functional group values and may vary slightly based on solvent and concentration. Residual solvent peaks for CDCl₃ typically appear at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[5][6]

Section 2: Synthesis and Purification

The synthesis of Di-tert-butyl 5-aminoisophthalate is most efficiently achieved via a two-step sequence starting from commercially available 5-nitroisophthalic acid. This pathway involves the protection of the carboxylic acids as tert-butyl esters, followed by the reduction of the nitro group to the target amine. This approach is favored because direct esterification of 5-aminoisophthalic acid can be complicated by the reactivity of the amine.

Overall Synthesis Pathway

The logical flow from starting material to the final, purified product is illustrated below. The choice of a hydrogenation-based reduction is crucial as it offers high yields and clean conversion with minimal byproducts compared to stoichiometric metal-based reductions.

Caption: Two-step synthesis of Di-tert-butyl 5-aminoisophthalate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Di-tert-butyl 5-nitroisophthalate

This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) for an efficient esterification under mild conditions, avoiding the harsh acidic conditions of Fischer esterification that are poorly suited for creating tert-butyl esters.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-nitroisophthalic acid (1.0 eq.), Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration), and 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

-

Reagent Addition: Cool the stirring suspension to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (2.5 eq.) in the same solvent.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude di-tert-butyl 5-nitroisophthalate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of Di-tert-butyl 5-aminoisophthalate via Catalytic Hydrogenation

This method provides a clean and high-yielding reduction of the nitro group.[7][8]

-

Reaction Setup: In a hydrogenation vessel, dissolve the crude Di-tert-butyl 5-nitroisophthalate (1.0 eq.) in a suitable solvent such as Ethyl Acetate or Methanol.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution.

-

Hydrogenation: Seal the vessel, purge with N₂ or Argon, and then introduce Hydrogen gas (H₂), typically to a pressure of 4-5 kg/cm ² or by using a balloon.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Carefully vent the H₂ atmosphere and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Di-tert-butyl 5-aminoisophthalate.

Purification Workflow

Purification is critical to remove any residual starting material, intermediates, or catalyst residues. Flash column chromatography is the most effective method.[9][10]

Caption: Standard workflow for purification via flash chromatography.

Protocol 3: Purification by Flash Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., Hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM or the elution solvent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). The less polar impurities will elute first.

-

Fraction Collection: Collect fractions and monitor their composition by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Di-tert-butyl 5-aminoisophthalate as a solid.

Section 3: Core Application in PROTAC Synthesis

The most significant application for Di-tert-butyl 5-aminoisophthalate in contemporary drug discovery is its use as a scaffold in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[11] They consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[12]

Role as a Bifunctional Linker Scaffold

Di-tert-butyl 5-aminoisophthalate is not merely a passive spacer; it is an intelligent linker scaffold.

-

Vectoral Control: The aniline at position 5 serves as a distinct chemical handle for the attachment of one ligand, while the two carboxylates at positions 1 and 3 provide attachment points for the second ligand, often after deprotection. This rigid aromatic core helps to control the spatial orientation of the two ligands, a critical factor for inducing a productive ternary complex (POI-PROTAC-E3 Ligase).

-

Orthogonal Chemistry: The amine allows for standard amide bond formation, while the tert-butyl esters are stable to many reaction conditions but can be selectively cleaved with acid (e.g., TFA), leaving other functional groups intact.[13][14]

PROTAC Assembly Workflow

The logical sequence for using this scaffold involves sequential coupling reactions, leveraging the orthogonal reactivity of its functional groups.

Caption: Logical workflow for PROTAC synthesis using the isophthalate scaffold.

Key Synthetic Transformations

Protocol 4: Amide Coupling to the 5-Amino Group

-

Reaction Setup: To a solution of the E3 ligase ligand containing a carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of Di-tert-butyl 5-aminoisophthalate (1.05 eq.) in the same solvent to the activated mixture.

-

Reaction Execution: Stir at room temperature for 2-12 hours, monitoring by LC-MS.

-

Work-up: Dilute with Ethyl Acetate and wash with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 5: Deprotection of tert-Butyl Esters

This step unmasks the carboxylic acids for the second coupling reaction.[13]

-

Reaction Setup: Dissolve the ester-protected intermediate in DCM (approx. 0.1 M).

-

Reagent Addition: Add Trifluoroacetic Acid (TFA) in a 1:1 ratio with the DCM (v/v).

-

Reaction Execution: Stir the solution at room temperature for 2-5 hours. Monitor by LC-MS for the loss of two tert-butyl groups (mass loss of 2 x 56 amu).

-

Isolation: Upon completion, remove the DCM and TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA). The resulting di-acid is often used directly in the next step without further purification.[14]

Section 4: Safety and Handling

While specific toxicology data for Di-tert-butyl 5-aminoisophthalate is not widely published, data from related aromatic amines and isophthalate esters suggest that appropriate safety precautions are necessary. The parent compound, 5-aminoisophthalic acid, is known to cause skin and serious eye irritation.[15]

| Precaution Category | Recommended Procedure | Reference |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | [16][17] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. | [18] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust dispersion. | |

| Storage | Keep container tightly closed in a dry, cool, and dark place away from incompatible materials like strong oxidizing agents. | [2][18] |

| Spill Response | Sweep up spilled solid material carefully to avoid creating dust, place in an airtight container, and dispose of according to local regulations. | [18] |

Conclusion

Di-tert-butyl 5-aminoisophthalate is a high-value chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure provides a rigid scaffold, while its orthogonal functional groups—an amine and two protected carboxylic acids—allow for controlled, sequential chemical modifications. This makes it an ideal building block for constructing complex molecular architectures, most notably as a linker element in the rapidly advancing field of PROTACs. A thorough understanding of its synthesis, purification, and reactive properties is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

-

Gao, E., et al. (2002). Hydrothermal Synthesis, Structures, and Magnetic Properties of Three Novel 5-Aminoisophthalic Acid Ligand Bridged Transition Metal Cation Polymers. Inorganic Chemistry, 41(12), 3243–3248. [Link]

-

Yang, Y., et al. (2012). Three coordination polymers of 5-aminoisophthalic acid with similar benzimidazole derivative ligands: synthesis, structure and DNA-binding studies. Supramolecular Chemistry, 24(11), 785-792. [Link]

-

2A Biotech. (n.d.). DI-TERT-BUTYL 5-AMINOISOPHTHALATE. Retrieved from 2A Biotech. [Link]

- Google Patents. (1998). JPH10306067A - Production of 5-aminoisophthalic acid.

-

Royal Society of Chemistry. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 24, 419-426. [Link]

-

NextSDS. (n.d.). 5-AMINO-DI-T-BUTYL ISOPHTHALATE — Chemical Substance Information. Retrieved from NextSDS. [Link]

- Google Patents. (1975). US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.

-

Zhou, T., et al. (2009). Di-n-butyl 5-aminoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1754. [Link]

-

Zhang, J., et al. (2023). Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. RSC Chemical Biology, 4(9), 735-742. [Link]

-

Journal of the Chinese Chemical Society. (1976). Synthesis of 3, 5-Di-sec-butylphenol. Retrieved from Wiley Online Library. [Link]

-

Supplementary Material. (n.d.). Supplementary Material to the Paper Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an. Retrieved from MDPI. [Link]

-

ResearchGate. (2013). 31 P{ 1 H} NMR spectrum of dtbpf. Retrieved from ResearchGate. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Products. Retrieved from Hyma Synthesis. [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from Technical Disclosure Commons. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from The Royal Society of Chemistry. [Link]

-

Li, K., et al. (2020). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy, 5(1), 1-22. [Link]

- Google Patents. (2004). JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid.

-

MDPI. (2026). Insights into the Design of MYC-Targeting Proteolysis Targeting Chimeras (PROTACs). International Journal of Molecular Sciences, 27(6), 2345. [Link]

-

PubMed. (2009). Di-n-butyl 5-amino-isophthalate. Retrieved from PubMed. [Link]

-

ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. Retrieved from ScienceOpen. [Link]

-

Royal Society of Chemistry. (2023). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Chemical Communications, 59, 10837-10840. [Link]

-

PMC. (2024). 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study. Retrieved from PMC. [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. 167993-12-6|Di-tert-butyl 5-aminoisophthalate|BLD Pharm [bldpharm.com]

- 3. nextsds.com [nextsds.com]

- 4. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chem.washington.edu [chem.washington.edu]

- 7. tdcommons.org [tdcommons.org]

- 8. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. rsc.org [rsc.org]

- 14. Insights into the Design of MYC-Targeting Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

Di-tert-butyl 5-aminoisophthalate: Molecular Architecture, Synthesis, and Applications in Reticular Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the rapidly evolving fields of reticular chemistry, targeted drug delivery, and advanced materials science, the precise engineering of molecular building blocks is paramount. Di-tert-butyl 5-aminoisophthalate (CAS: 167993-12-6) serves as a highly specialized, orthogonally protected intermediate. By masking the dicarboxylic acid moieties of 5-aminoisophthalic acid with bulky tert-butyl groups, researchers can selectively functionalize the 5-amino position without risking unwanted oligomerization or side reactions at the carboxylates. This whitepaper provides a comprehensive analysis of its physicochemical properties, a mechanistic breakdown of its synthesis, and self-validating experimental protocols for its application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)[1][2].

Molecular Architecture & Physicochemical Profiling

The structural brilliance of Di-tert-butyl 5-aminoisophthalate lies in its dual-nature reactivity. The molecule features a rigid benzene ring core, providing structural predictability essential for crystal engineering. The two tert-butyl ester groups act as massive steric shields, effectively neutralizing the electrophilicity of the carbonyl carbons. Meanwhile, the unhindered primary amine at the 5-position remains highly nucleophilic, ready for amidation, reductive amination, or urea formation[2].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | Di-tert-butyl 5-aminoisophthalate |

| CAS Number | 167993-12-6 |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere |

| SMILES Code | O=C(OC(C)(C)C)C1=CC(N)=CC(C(OC(C)(C)C)=O)=C1 |

Data sourced from authoritative chemical documentation[1][3].

Strategic Rationale: The Orthogonal Protecting Group Strategy

As a Senior Application Scientist, the most frequent question I encounter regarding this building block is: "Why use tert-butyl esters instead of simpler methyl or ethyl esters?"

The answer lies in cleavage causality and orthogonality . If you functionalize the 5-amino group with a base-sensitive moiety (such as a complex urea linkage or a peptide sequence for drug delivery), you cannot use methyl or ethyl esters. Deprotecting methyl/ethyl esters requires strong basic saponification (e.g., NaOH or LiOH), which will concurrently hydrolyze your newly formed functional groups.

Tert-butyl esters, however, are completely stable to basic and nucleophilic conditions but are highly labile under mildly acidic conditions (e.g., Trifluoroacetic acid, TFA). This allows for the orthogonal deprotection of the carboxylates, releasing the free dicarboxylic acid for MOF coordination while leaving the delicate 5-position functionalization perfectly intact[4].

Mechanistic Synthesis Workflow

The synthesis of Di-tert-butyl 5-aminoisophthalate is typically achieved through a highly efficient, two-step sequence starting from commercially available 5-nitroisophthalic acid.

-

Esterification: The diacid is converted to a diacid chloride using oxalyl chloride, followed by immediate trapping with tert-butanol in the presence of DMAP. Oxalyl chloride is chosen over thionyl chloride because it operates under milder conditions (with catalytic DMF forming the Vilsmeier-Haack reagent), preventing the degradation of the electron-deficient nitroaromatic ring.

-

Reduction: The nitro group is chemoselectively reduced to an amine using Palladium on Carbon (Pd/C) and hydrogen gas. The tert-butyl esters are entirely inert to catalytic hydrogenation, ensuring absolute chemoselectivity.

Synthetic pathway of Di-tert-butyl 5-aminoisophthalate from 5-Nitroisophthalic Acid.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps[5][6].

Protocol 1: Synthesis of Di-tert-butyl 5-nitroisophthalate

-

Reagents: 5-nitroisophthalic acid (1.0 eq), Oxalyl chloride (2.5 eq), DMF (catalytic), tert-butanol (5.0 eq), DMAP (0.1 eq), Pyridine (3.0 eq), anhydrous DCM.

-

Procedure:

-

Suspend 5-nitroisophthalic acid in anhydrous DCM under N2 at 0°C.

-

Add catalytic DMF, followed by the dropwise addition of oxalyl chloride. Stir for 4 hours at room temperature until gas evolution (CO/CO2) ceases and the solution becomes clear.

-

Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting diacid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of tert-butanol, pyridine, and DMAP in DCM. Cool to 0°C.

-

Dropwise add the diacid chloride solution. Stir for 12 hours at room temperature.

-

-

Self-Validation: TLC (Hexane:EtOAc 4:1) will show a high Rf spot (~0.7). 1H NMR (CDCl3) must show a massive singlet at ~1.64 ppm integrating for 18H, confirming the dual tert-butyl incorporation[6].

Protocol 2: Catalytic Reduction to Di-tert-butyl 5-aminoisophthalate

-

Reagents: Di-tert-butyl 5-nitroisophthalate (1.0 eq), 10% Pd/C (10% w/w), Methanol, H2 gas (balloon).

-

Procedure:

-

Dissolve the nitro compound in methanol. Carefully add 10% Pd/C under an argon blanket to prevent ignition.

-

Evacuate the flask and backfill with H2 gas three times.

-

Stir vigorously at room temperature for 6-8 hours under an H2 atmosphere.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

-

Concentrate the filtrate in vacuo to yield the target amine.

-

-

Self-Validation: The product will exhibit a lower Rf on TLC due to the polar amine. 1H NMR (CDCl3) will reveal a broad singlet at ~3.80 ppm (2H, -NH2), and the aromatic protons will shift upfield due to the electron-donating nature of the newly formed amine[6].

Protocol 3: Downstream Deprotection (TFA Cleavage)

Once the amine is functionalized (e.g., via amide coupling), the esters must be removed to yield the MOF linker.

-

Procedure: Dissolve the functionalized intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 4-6 hours. Concentrate in vacuo and triturate with diethyl ether to precipitate the pure functionalized isophthalic acid.

Advanced Applications in Reticular Chemistry

In the development of advanced porous materials, Di-tert-butyl 5-aminoisophthalate is the premier precursor for synthesizing functionalized UiO-66, NOTT, and rht-type MOFs[2][7]. By decorating the pore channels of these frameworks with specific functional groups (derived from the 5-amino position), scientists can drastically alter the internal microenvironment of the MOF.

For example, converting the amine into a urea derivative prior to MOF assembly creates a framework with highly specific hydrogen-bonding sites, leading to exceptionally high uptake capacities for CO2 and CH4 gas separation, or acting as heterogeneous catalysts for Friedel-Crafts alkylations[2][4].

Workflow for utilizing Di-tert-butyl 5-aminoisophthalate in MOF/COF reticular synthesis.

References

- 167993-12-6 | Di-tert-butyl 5-aminoisophthalate | BLD Pharm. BLD Pharm.

- Di-tert-butyl 5-aminoisophthalate (CAS 167993-12-6). Fluorochem.

- A urea decorated (3,24)-connected rht-type metal-organic framework exhibiting high gas uptake capability and catalytic activity. ResearchGate.

- Newly Designed 1,2,3-Triazole Functionalized Covalent Triazine Frameworks with Exceptionally High Uptake Capacity of both CO2 and H2. The Royal Society of Chemistry.

Sources

- 1. 167993-12-6|Di-tert-butyl 5-aminoisophthalate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. Joseph T. Hupp - Cochemist [cochemist.com]

A Technical Guide to the Spectroscopic Characterization of Di-tert-butyl 5-aminoisophthalate

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of Di-tert-butyl 5-aminoisophthalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.

Molecular Structure and Overview

Di-tert-butyl 5-aminoisophthalate is an aromatic compound featuring a central benzene ring substituted with an amino group and two sterically hindered tert-butyl ester groups. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes. The structural features we will be probing are the aromatic protons, the amino group, and the bulky tert-butyl ester functionalities.

Caption: Molecular structure of Di-tert-butyl 5-aminoisophthalate with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Di-tert-butyl 5-aminoisophthalate, both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of Di-tert-butyl 5-aminoisophthalate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

Predicted ¹H NMR Data and Interpretation:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~ 1.5 - 1.6 | Singlet | 18H | -C(CH ₃)₃ |

| 2 | ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH ₂ |

| 3 | ~ 7.0 - 7.2 | Triplet | 1H | Ar-H (H4) |

| 4 | ~ 7.6 - 7.8 | Doublet | 2H | Ar-H (H2, H6) |

-

t-Butyl Protons: The most prominent signal in the ¹H NMR spectrum is a singlet at approximately 1.5-1.6 ppm, integrating to 18 protons. This corresponds to the two equivalent tert-butyl groups. The singlet nature of this peak is due to the absence of adjacent protons. The high integration value is a key identifier for this compound.[1]

-

Amino Protons: A broad singlet is expected in the region of 4.0-5.0 ppm, corresponding to the two protons of the primary amine. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly dependent on the solvent and concentration.

-

Aromatic Protons: The aromatic region will display two distinct signals. A triplet around 7.0-7.2 ppm is predicted for the proton at the C4 position, which is coupled to the two equivalent protons at C2 and C6. A doublet appearing further downfield, around 7.6-7.8 ppm, corresponds to the two equivalent protons at the C2 and C6 positions, each being coupled to the proton at C4.

¹³C NMR Spectroscopy

Experimental Protocol:

¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A proton-decoupled pulse sequence is standard, resulting in a spectrum where each unique carbon atom appears as a singlet.

Predicted ¹³C NMR Data and Interpretation:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~ 28 - 29 | -C(C H₃)₃ |

| 2 | ~ 81 - 82 | -C (CH₃)₃ |

| 3 | ~ 115 - 117 | Ar-C (C2, C6) |

| 4 | ~ 118 - 120 | Ar-C (C4) |

| 5 | ~ 132 - 134 | Ar-C (C1, C3) |

| 6 | ~ 148 - 150 | Ar-C (C5) |

| 7 | ~ 165 - 167 | -C =O |

-

t-Butyl Carbons: Two signals are expected for the tert-butyl groups. A signal around 28-29 ppm corresponds to the methyl carbons, and a quaternary carbon signal around 81-82 ppm is assigned to the central carbon of the tert-butyl group.

-

Aromatic Carbons: The aromatic region will show four distinct signals. The carbons directly attached to the ester groups (C1 and C3) are expected around 132-134 ppm. The carbon bearing the amino group (C5) will be shifted upfield to around 148-150 ppm due to the electron-donating effect of the nitrogen. The remaining aromatic carbons (C2, C6, and C4) will appear in the range of 115-120 ppm.

-

Carbonyl Carbons: The carbonyl carbons of the ester groups will appear as the most downfield signal, typically in the range of 165-167 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-phase IR, the compound can be dissolved in a suitable solvent like chloroform.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1710 | Strong, Sharp | C=O stretching (ester) |

| ~ 1620 | Medium | N-H bending |

| 1600 - 1450 | Medium to Weak | C=C stretching (aromatic) |

| ~ 1250 | Strong | C-O stretching (ester) |

-

N-H Stretching: Two distinct bands in the 3400-3200 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine.

-

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching of the tert-butyl groups.

-

C=O Stretching: A very strong and sharp absorption band around 1710 cm⁻¹ is a clear indication of the ester carbonyl group.[2] The position of this band can be influenced by conjugation with the aromatic ring.

-

N-H Bending: A medium intensity band around 1620 cm⁻¹ corresponds to the N-H bending vibration of the amino group.

-

C=C Stretching: Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring C=C stretching vibrations.

-

C-O Stretching: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode.

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Ion: The calculated molecular weight of Di-tert-butyl 5-aminoisophthalate (C₁₆H₂₃NO₄) is 293.16 g/mol . In ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 294.17.

-

Fragmentation Pattern: Under higher energy conditions (tandem MS or in-source fragmentation), characteristic fragmentation patterns can be observed. A significant fragmentation pathway would be the loss of one or both tert-butyl groups (-56 Da each) or isobutylene (-56 Da) from the ester functionalities. This would lead to fragment ions at m/z 238 and m/z 182.

Caption: Predicted ESI-MS fragmentation pathway for Di-tert-butyl 5-aminoisophthalate.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous identification and structural verification of Di-tert-butyl 5-aminoisophthalate. The characteristic signals in each spectroscopic technique, particularly the large integration of the t-butyl protons in ¹H NMR, the strong carbonyl stretch in the IR spectrum, and the specific molecular ion peak in the mass spectrum, serve as key diagnostic markers for this compound. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this molecule.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. [Link]

-

Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Di-tert-butyl 5-aminoisophthalate

An In-depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. Di-tert-butyl 5-aminoisophthalate is a molecule of interest in organic synthesis and drug development, serving as a versatile building block.[1] Understanding its behavior in various common solvents is paramount for process optimization and ensuring reproducible outcomes in a research and development setting.

This technical guide provides a comprehensive overview of the solubility characteristics of Di-tert-butyl 5-aminoisophthalate. While specific, quantitative public data on its solubility is scarce, this document synthesizes foundational chemical principles to predict its solubility profile. It further provides detailed, field-proven experimental protocols for researchers to accurately determine its solubility in their own laboratory settings. The methodologies are designed to be self-validating and grounded in established principles of organic qualitative analysis.[2]

Physicochemical Profile of Di-tert-butyl 5-aminoisophthalate

A molecule's structure dictates its properties, including solubility. The structure of Di-tert-butyl 5-aminoisophthalate is characterized by a balance of polar and non-polar functional groups that govern its interaction with different solvents.

| Property | Value | Source |

| Chemical Name | Di-tert-butyl 5-aminoisophthalate | [3] |

| Synonyms | 5-Amino-di-t-butyl isophthalate | [3][4] |

| CAS Number | 167993-12-6 | [4][5] |

| Molecular Formula | C₁₆H₂₃NO₄ | [3][5] |

| Molecular Weight | 293.36 g/mol | [5] |

| Structure | A central aromatic ring functionalized with one primary amine (-NH₂) group and two di-tert-butyl ester (-COOC(CH₃)₃) groups. | [3] |

Structural Analysis for Solubility Prediction:

-

Non-Polar Character: The two bulky tert-butyl groups are sterically hindering and significantly lipophilic. This feature is expected to dominate the molecule's overall character, suggesting strong solubility in non-polar and moderately polar organic solvents.

-

Polar Character: The primary amine group (-NH₂) and the two carbonyls (C=O) of the ester groups introduce polarity. The amine group, in particular, can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. This suggests potential, albeit limited, solubility in polar protic solvents.

-

Basic Functional Group: The amine group is basic and can be protonated in an acidic medium to form a water-soluble salt.[2] This chemical property is a key consideration for its solubility in aqueous acid solutions.

Theoretical Solubility Profile and Solvent Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Based on the structural analysis, a theoretical solubility profile for Di-tert-butyl 5-aminoisophthalate can be projected. The following table categorizes common laboratory solvents and predicts the compound's likely solubility.

| Solvent Class | Example Solvents | Polarity | Key Interaction Type | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low | Van der Waals forces | High | The large non-polar surface area from the tert-butyl groups will interact favorably with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Medium | Dipole-dipole interactions | High to Medium | These solvents can solvate both the non-polar and polar regions of the molecule effectively. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding | Medium to Low | While these solvents can hydrogen bond with the amine and ester groups, the large lipophilic portion of the molecule may limit overall solubility.[7] |

| Aqueous | Water | Very High | Hydrogen bonding, Ionic | Insoluble | The significant hydrocarbon character of the molecule is expected to make it poorly soluble in water, a characteristic shared by its parent acid, 5-aminoisophthalic acid.[8][9] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Ionic | Acid-base reaction | Soluble | The basic amino group should react with the acid to form a polar, water-soluble ammonium salt.[10][11] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Ionic | No reaction | Insoluble | The molecule lacks a significant acidic proton, so no reaction is expected to enhance solubility. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols provide a systematic approach to characterizing the solubility of Di-tert-butyl 5-aminoisophthalate.

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][12]

-

Handling: Avoid breathing dust.[12] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[9]

-

Spills: In case of a spill, avoid generating dust. Collect the material and dispose of it in an approved waste disposal plant.[9][13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash with plenty of soap and water.[12] If inhaled, move the person to fresh air.[9]

Protocol 1: Qualitative Solubility Classification

This method systematically classifies the compound based on its reactivity and polarity, providing crucial information about its functional groups.[2][10][11]

Methodology:

-

Water Solubility: Add approximately 25 mg of Di-tert-butyl 5-aminoisophthalate to 0.75 mL of deionized water in a small test tube.[10][11] Vigorously shake or vortex the tube for 60 seconds.[6] Observe if the solid dissolves completely.

-

5% HCl Solubility: If insoluble in water, use a fresh sample (25 mg) and add 0.75 mL of 5% aqueous HCl.[11] Shake vigorously and observe. Complete dissolution indicates the presence of a basic functional group (the amine).

-

5% NaOH Solubility: If insoluble in water, use a fresh sample (25 mg) and add 0.75 mL of 5% aqueous NaOH.[11] Shake vigorously and observe. In an unlikely event of solubility, it might indicate an acidic functional group.

-

Organic Solvent Solubility: Use fresh 25 mg samples for each organic solvent to be tested (e.g., hexane, toluene, ethyl acetate, ethanol). Add 0.75 mL of the respective solvent, shake, and observe.

Caption: Qualitative solubility classification workflow.

Protocol 2: Semi-Quantitative Solubility Determination

This method provides an estimated solubility value (e.g., in mg/mL) through careful visual observation at room temperature (~22°C).[7]

Methodology:

-

Prepare a Stock Solution (if highly soluble): This step is unlikely to be needed for aqueous solvents but may be useful for organic solvents. Dissolve a known high weight of the compound in a solvent where it is freely soluble (e.g., acetone) to create a concentrated stock. This is not the primary method here.

-

Low-Level Solubility Determination (for poor to moderate solubility): a. Place a precise volume (e.g., 2.0 mL) of the test solvent into a clear vial. b. Add a small, pre-weighed amount of Di-tert-butyl 5-aminoisophthalate (e.g., 2.0 mg). c. Vigorously stir or vortex the vial for 2-3 minutes. Observe. d. If the solid dissolves completely, add another weighed portion (e.g., 2.0 mg) and repeat the process. e. Continue adding the solute in small, known increments until a small amount of solid material remains undissolved after prolonged agitation. f. The solubility is calculated based on the total mass of solute that fully dissolved in the known volume of solvent.

-

High-Level Solubility Determination (for high solubility): a. Place a known mass (e.g., 100 mg) of Di-tert-butyl 5-aminoisophthalate into a vial. b. Add the solvent in small, precise increments (e.g., 0.1 mL) with vigorous agitation after each addition. c. Continue adding solvent until the solid is completely dissolved. d. The solubility is calculated from the mass of the solute and the total volume of solvent required for complete dissolution.

Data Recording Table:

| Solvent | Temperature (°C) | Mass of Solute (mg) | Volume of Solvent (mL) | Observations | Estimated Solubility (mg/mL) |

Data Interpretation and Application

The solubility data gathered is not an end in itself but a means to inform critical process decisions in a laboratory or manufacturing setting.

-

Reaction Solvent Selection: A solvent in which all reactants are soluble is typically chosen to ensure the reaction proceeds in a homogeneous phase.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below, allowing for efficient recovery of pure crystals upon cooling.

-

Extraction: Solubility differences between immiscible solvents (e.g., ethyl acetate and water) are exploited to separate a target compound from impurities.[6] The basicity of the amine group allows for extraction from an organic layer into an aqueous acid layer, providing a powerful purification technique.

Caption: Application of experimentally determined solubility data.

Conclusion

Di-tert-butyl 5-aminoisophthalate is a predominantly non-polar molecule due to its substantial tert-butyl ester functionalities. It is predicted to be highly soluble in non-polar and polar aprotic organic solvents, with limited solubility in polar protic solvents and practical insolubility in neutral water. A key feature is its basic amine group, which should render it soluble in aqueous acidic solutions. This guide provides the theoretical foundation and robust experimental protocols for researchers to confidently determine the solubility of this compound, enabling informed decisions in synthesis, purification, and development workflows.

References

- 2a biotech. (n.d.). DI-TERT-BUTYL 5-AMINOISOPHTHALATE.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Weldegrima, A. S. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- ChemicalBook. (2026, January 13). 5-Aminoisophthalic acid | 99-31-0.

- Thermo Fisher Scientific. (n.d.). Dimethyl 5-aminoisophthalate - SAFETY DATA SHEET.

- University of the Cumberlands. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- NextSDS. (n.d.). 5-AMINO-DI-T-BUTYL ISOPHTHALATE — Chemical Substance Information.

- Wang, Y., et al. (2009). Di-n-butyl 5-aminoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o1754.

- BLD Pharm. (n.d.). 167993-12-6|Di-tert-butyl 5-aminoisophthalate.

- Google Patents. (n.d.). US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.

- Merck. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Eurofins. (n.d.). Solubility for Common Extractable Compounds.

Sources

- 1. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. nextsds.com [nextsds.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 167993-12-6|Di-tert-butyl 5-aminoisophthalate|BLD Pharm [bldpharm.com]

- 6. chem.ws [chem.ws]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

Thermal stability of Di-tert-butyl 5-aminoisophthalate

An In-depth Technical Guide to the Thermal Stability of Di-tert-butyl 5-aminoisophthalate

Abstract

Introduction: The Structural and Synthetic Context of DTB-5-AIP

Di-tert-butyl 5-aminoisophthalate, with CAS Number 167993-12-6, is an aromatic diamine derivative.[1] Its structure is characterized by a central benzene ring functionalized with an amine group and two sterically hindered tert-butyl ester groups. These tert-butyl esters serve as protecting groups for the carboxylic acid functionalities, which can be deprotected under specific conditions to yield 5-aminoisophthalic acid, a precursor for various materials and pharmaceutical agents.[2][3]

The thermal stability of any chemical intermediate is a critical parameter that dictates its shelf-life, storage conditions, and viability in thermally demanding reaction conditions. For DTB-5-AIP, understanding its decomposition temperature and behavior is paramount for:

-

Process Safety: Preventing runaway reactions or pressure buildup during synthesis or purification.

-

Product Purity: Avoiding the formation of degradation-related impurities that can compromise the quality of downstream products.

-

Reaction Design: Establishing the maximum allowable temperature for reactions involving DTB-5-AIP to ensure its integrity.

This guide provides the theoretical basis and practical methodologies to comprehensively determine these parameters.

Theoretical Assessment of Thermal Lability

An initial assessment of a molecule's thermal stability begins with an analysis of its constituent functional groups. The DTB-5-AIP structure contains two key moieties that will dictate its decomposition profile: the aromatic amine and the di-tert-butyl esters.

-

Aromatic Amine: The amino group on the benzene ring is generally thermally stable. Aromatic amines can undergo oxidation at elevated temperatures, but their intrinsic thermal degradation (in an inert atmosphere) typically requires significant energy.[4][5]

-

Tert-Butyl Esters: This functional group is the most probable point of thermal failure. Tert-butyl esters are well-known to be susceptible to thermal elimination, a process known as de-tert-butylation.[6][7] This reaction proceeds via a concerted, six-membered ring transition state to release isobutylene gas and the corresponding carboxylic acid. This deprotection can often occur without the need for acidic or basic reagents, relying solely on thermal energy.[6][7]

Based on this analysis, the primary thermal decomposition pathway for DTB-5-AIP is predicted to be the sequential or simultaneous elimination of two molecules of isobutylene, yielding 5-aminoisophthalic acid.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation. The logical workflow involves determining the temperature of mass loss (TGA), quantifying the energetic changes associated with decomposition (DSC), and identifying the evolved gaseous byproducts (Evolved Gas Analysis).

Caption: Experimental workflow for DTB-5-AIP thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and quantify the mass loss associated with the degradation process.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of DTB-5-AIP into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min. A slower rate can be used for higher resolution if needed.

-

-

Data Analysis:

-

Plot the mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs (Td,5%).

-

Calculate the total mass loss for each decomposition step observed in the TGA curve.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point (Tm) and measure the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of DTB-5-AIP into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any pressure generated by off-gassing and to prevent sublimation.[8]

-

Atmosphere: Maintain a nitrogen purge gas flow (e.g., 50 mL/min) over the sensor.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify the endothermic peak corresponding to melting. The peak onset provides the melting point (Tm), and the integrated peak area provides the enthalpy of fusion (ΔHf).

-

Identify the exothermic peak(s) corresponding to decomposition. The integrated area of these peaks provides the enthalpy of decomposition (ΔHd).

-

Data Interpretation and Expected Results

The combination of TGA and DSC provides a detailed thermal profile. The data can be effectively summarized for comparative analysis.

Table 1: Physicochemical and Predicted Thermal Properties of DTB-5-AIP

| Property | Value | Source / Method |

| CAS Number | 167993-12-6 | [1] |

| Molecular Formula | C₁₆H₂₃NO₄ | [1] |

| Molecular Weight | 293.36 g/mol | Calculated |

| Predicted Melting Point | ~170-190 °C | Hypothetical, based on similar structures like Dimethyl 5-aminoisophthalate (178-181 °C) |

| Predicted Onset of Decomposition (Td,5%) | > 200 °C | Hypothetical, based on thermal lability of tert-butyl esters[6] |

| Predicted Mass Loss | ~38.9% | Hypothetical, corresponds to the loss of two isobutylene molecules |

Table 2: Representative TGA/DSC Data Summary (Hypothetical)

| Parameter | Atmosphere | Value | Unit | Interpretation |

| Melting Point (Tm, onset) | Nitrogen | 182.5 | °C | Phase transition from solid to liquid. |

| Enthalpy of Fusion (ΔHf) | Nitrogen | 35.2 | kJ/mol | Energy required for melting. |

| Decomposition Onset (Td,5%) | Nitrogen | 215.0 | °C | Start of significant thermal degradation. |

| Temperature of Max Rate (Tpeak) | Nitrogen | 245.8 | °C | Point of fastest decomposition. |

| Mass Loss (Step 1) | Nitrogen | 38.9 | % | Corresponds to the loss of two isobutylene molecules. |

| Enthalpy of Decomposition (ΔHd) | Nitrogen | -150 | kJ/mol | Significant exothermic decomposition, indicating a potential hazard. |

Proposed Thermal Decomposition Pathway

The primary decomposition mechanism is the thermally-induced elimination of isobutylene from the tert-butyl ester groups. This process likely occurs in a single, broad step or two closely overlapping steps, as observed in the TGA. The resulting product is 5-aminoisophthalic acid.

Caption: Proposed thermal decomposition pathway of DTB-5-AIP.

The identity of the evolved gas can be definitively confirmed using a hyphenated technique such as TGA-Mass Spectrometry (TGA-MS). This would show a signal with a mass-to-charge ratio (m/z) of 56, corresponding to isobutylene, appearing concurrently with the mass loss event in the TGA.

Conclusion and Safety Recommendations

Di-tert-butyl 5-aminoisophthalate is predicted to be a thermally sensitive compound, with its stability limited by the de-tert-butylation of its ester groups. The onset of decomposition is anticipated to occur above 200 °C, leading to the evolution of flammable isobutylene gas and a significant exothermic release of energy.

Based on this comprehensive assessment framework, the following recommendations are provided:

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat.

-

Handling: Avoid heating the material above 200 °C during processing, purification (e.g., distillation), or in chemical reactions to prevent degradation and the generation of gaseous byproducts.

-

Process Scale-Up: For any process involving the heating of DTB-5-AIP, the exothermic nature of its decomposition must be considered. Proper engineering controls and thermal management are essential to prevent thermal runaway events.

By following the theoretical analysis and experimental protocols outlined in this guide, researchers and drug development professionals can establish a robust thermal stability profile for Di-tert-butyl 5-aminoisophthalate, ensuring its safe and effective application in their work.

References

-

NextSDS. 5-AMINO-DI-T-BUTYL ISOPHTHALATE — Chemical Substance Information. [Online] Available at: [Link][1]

-

Kato, H., et al. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(5), 797-802. [Online] Available at: [Link][9]

-

2A Biotech. DI-TERT-BUTYL 5-AMINOISOPHTHALATE Product Detail. [Online] Available at: [Link][10]

-

Gnanavel, M., et al. (2014). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Journal of Analytical and Applied Pyrolysis, 107, 237-245. [Online] Available at: [Link][4]

-

Cole, K.P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6243-6248. [Online] Available at: [Link][6][7]

-

Höckel, C., et al. (2015). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 43, 1693-1698. [Online] Available at: [Link][11]

-

Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Online] Available at: [Link][5]

-

Fulk, C. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Online] Available at: [Link][12]

-

Mettler Toledo. DSC purity. [Online] Available at: [Link][13]

-

Chen, J., et al. (2022). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). RSC Advances, 12(45), 29469-29478. [Online] Available at: [Link][14]

-

Zhang, Y., et al. (2022). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Journal of Loss Prevention in the Process Industries, 79, 104860. [Online] Available at: [Link][15]

-

Boukheddaden, A., et al. (2023). Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. F1000Research, 12, 1269. [Online] Available at: [Link]

-

Csomor, O., & Czigany, T. (2020). Combined thermal analysis of plant oils. Journal of Thermal Analysis and Calorimetry, 142, 799-805. [Online] Available at: [Link][8]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine Thermal Degradation [bre.com]

- 6. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. academic.oup.com [academic.oup.com]

- 10. 2abiotech.net [2abiotech.net]

- 11. aidic.it [aidic.it]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. mt.com [mt.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]

Di-tert-butyl 5-aminoisophthalate: A Versatile Building Block for Advanced Materials

A Technical Guide for Researchers and Materials Scientists

This guide explores the potential applications of Di-tert-butyl 5-aminoisophthalate, a functionalized aromatic monomer, in the field of materials science. While direct literature on this specific molecule is emerging, a comprehensive analysis of its constituent chemical functionalities, coupled with extensive research on analogous compounds, allows for a scientifically grounded projection of its utility in creating high-performance polymers and functional porous materials. This document serves as a forward-looking technical resource, providing researchers with the foundational knowledge and experimental frameworks to unlock the potential of this promising, yet underexplored, chemical building block.

The Molecule: Structure, Properties, and a Proposed Synthetic Route

Di-tert-butyl 5-aminoisophthalate is an aromatic dicarboxylic acid ester. Its structure is characterized by a central benzene ring substituted with two sterically hindering tert-butyl ester groups and a reactive primary amine. This unique combination of features suggests its potential as a monomer for creating materials with a desirable balance of thermal stability, processability, and functionality.

Key Structural Features and Their Implications:

-

Rigid Aromatic Core: The isophthalate backbone provides inherent thermal and mechanical stability to any resulting polymer chain.

-

Reactive Amine Group: The amino group offers a site for further chemical modification and can participate in hydrogen bonding, which can significantly influence the macroscopic properties of a material. It is also a key functional group for the synthesis of polyamides and for post-synthetic modification of materials.

-

Bulky Tert-Butyl Ester Groups: These groups are known to enhance the solubility of rigid polymers in common organic solvents, improving their processability. They also increase the glass transition temperature (Tg) of polyesters, a critical parameter for high-temperature applications.

Proposed Synthesis of Di-tert-butyl 5-aminoisophthalate

A robust synthesis of Di-tert-butyl 5-aminoisophthalate can be adapted from the established acid-catalyzed esterification of 5-aminoisophthalic acid. The following is a proposed experimental protocol based on the synthesis of its di-n-butyl analog.[1]

Reaction Scheme:

Figure 1: Proposed synthesis of Di-tert-butyl 5-aminoisophthalate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-aminoisophthalic acid (1 equivalent) and a significant excess of tert-butanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Application I: High-Performance Polyamides and Polyesters

The bifunctional nature of Di-tert-butyl 5-aminoisophthalate (a diamine precursor via its amino group, and a diacid precursor via its ester groups) makes it a prime candidate for the synthesis of high-performance polyamides and polyesters through condensation polymerization.

Rationale for Enhanced Properties

The incorporation of Di-tert-butyl 5-aminoisophthalate into a polymer backbone is predicted to confer a unique combination of properties:

-

High Glass Transition Temperature (Tg): The bulky tert-butyl groups are known to restrict chain mobility, leading to a higher Tg. This is a desirable trait for materials used in high-temperature environments. Studies on poly(ethylene 5-tert-butyl isophthalate) have shown a significant increase in Tg compared to the non-substituted analogue.[2]

-

Improved Solubility and Processability: The non-polar, sterically hindering tert-butyl groups can disrupt chain packing, leading to improved solubility in organic solvents. This is a significant advantage for processing otherwise intractable aromatic polymers.

-

Enhanced Thermal Stability: The inherent stability of the aromatic isophthalate core contributes to a high decomposition temperature.

-

Functionalizable Backbone: The amino group can be used for post-polymerization modifications, such as grafting side chains or introducing cross-linking sites.

Predicted Properties of Polymers Derived from Di-tert-butyl 5-aminoisophthalate

The following table summarizes the predicted impact of incorporating Di-tert-butyl 5-aminoisophthalate into a polymer matrix, based on established structure-property relationships.

| Property | Predicted Effect | Rationale |

| Glass Transition Temperature (Tg) | Increased | The bulky tert-butyl groups restrict polymer chain rotation. |

| Solubility in Organic Solvents | Increased | Steric hindrance from tert-butyl groups disrupts close chain packing. |

| Thermal Decomposition Temperature | High | The inherent stability of the aromatic backbone. |

| Mechanical Strength | High | The rigid aromatic core contributes to a high modulus. |

| Gas Permeability | Potentially Increased | The introduction of bulky side groups can increase free volume. |

Proposed Polymerization Workflow: Synthesis of a Polyamide

Figure 2: Proposed workflow for the synthesis of a polyamide.

Potential Application II: Functional Metal-Organic Frameworks (MOFs)

The parent molecule, 5-aminoisophthalic acid, is a well-established building block for the synthesis of Metal-Organic Frameworks (MOFs).[3][4] These crystalline porous materials have applications in gas storage, separation, catalysis, and sensing.[5] Di-tert-butyl 5-aminoisophthalate can be used as a precursor to the 5-aminoisophthalate ligand through in-situ hydrolysis during MOF synthesis or used directly as a bulkier ligand.

Design Principles for MOFs

The use of Di-tert-butyl 5-aminoisophthalate as a ligand precursor in MOF synthesis could offer several advantages:

-

Pore Size and Topology Control: The bulky tert-butyl groups can act as "struts," influencing the final framework structure and potentially leading to larger pore sizes compared to the use of the non-esterified acid.

-

Hydrophobicity Modification: The non-polar tert-butyl groups would increase the hydrophobicity of the MOF's internal surface. This could be advantageous for the selective adsorption of non-polar molecules or for catalysis in non-aqueous media.

-

Post-Synthetic Modification: The amino group on the ligand provides a handle for post-synthetic modification, allowing for the introduction of other functional groups into the MOF pores.

Proposed Solvothermal Synthesis of a MOF

The following is a generalized protocol for the synthesis of a MOF using Di-tert-butyl 5-aminoisophthalate as the organic linker.

Figure 3: Proposed workflow for the solvothermal synthesis of a MOF.

Conclusion and Future Outlook

Di-tert-butyl 5-aminoisophthalate represents a promising, yet largely untapped, resource for the materials science community. Its unique combination of a rigid aromatic core, a reactive amine, and bulky, solubility-enhancing ester groups makes it a compelling candidate for the development of next-generation high-performance polymers and functional porous materials. The proposed synthetic routes and application frameworks presented in this guide are intended to provide a solid foundation for future research in this area. Experimental validation of the predicted properties and exploration of the full scope of its utility in polymerization and coordination chemistry are exciting avenues for future investigation.

References

-

A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm, 2018, 20, 7782-7794. Available from: [Link]

-

A novel metal–organic frameworks assembled by one angular ligand and 5-aminoisophthalic acid: Synthesis, structure, electrochemical and photocatalytic properties. ResearchGate. Available from: [Link]

-

-

Procedure. Organic Syntheses. Available from: [Link]

-

-

Di-n-butyl 5-aminoisophthalate. National Center for Biotechnology Information. Available from: [Link]

-

Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons. Available from: [Link]

-

Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. Available from: [Link]

-

Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. Available from: [Link]

-

Synthesis of 3, 5-Di-sec-butylphenol. Journal of the Chinese Chemical Society. Available from: [Link]

-

Thermal decomposition of di-tert-butylperoxide measured with calorimeter. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

- High performance polyethylene compositions and methods of making the same. Google Patents.

- Molded or extruded thermoplastic articles having improved long term high temperature aging characteristics. Google Patents.

- High performance coatings. Google Patents.

-

Poly(butylene terephthalate‐co‐5‐tert‐butyl isophthalate) copolyesters: Synthesis, characterization, and properties. ResearchGate. Available from: [Link]

- An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof. Google Patents.

- Preparation method for MOF-5 metal-organic frameworks. Google Patents.

-

Synthesis of functional star-shaped polymers and self-assembled polymer nanoparticles via organocatalyzed living radical polymerization. Nanyang Technological University. Available from: [Link]

-

Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules. Available from: [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Center for Biotechnology Information. Available from: [Link]

-

Unsaturated polyester resin having high elongation and rigidity modulus and the method of manufacturing the same. PubChem. Available from: [Link]

-

Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter. AIDIC. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Hydrolysis of Di-tert-butyl 5-aminoisophthalate

Introduction: The Strategic Importance of Deprotection

In the landscape of pharmaceutical and materials science, 5-aminoisophthalic acid (5-AIPA) stands out as a critical building block. Its rigid, functionalized aromatic core makes it an indispensable precursor for X-ray contrast media, high-performance polymers, and specialized pigments.[1][2][3] However, the very reactivity of its amine and carboxylic acid groups necessitates a protection strategy during multi-step syntheses. The use of di-tert-butyl esters to mask the carboxylic acid functionalities is a common and effective approach, offering robust protection under a wide range of conditions.

This guide provides an in-depth examination of the final, crucial step: the hydrolytic deprotection of Di-tert-butyl 5-aminoisophthalate to liberate the parent 5-aminoisophthalic acid. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the choice of reagents, and present a field-tested protocol designed for reproducibility and high purity.

Pillar 1: The Mechanistic Rationale for Acid-Catalyzed Hydrolysis

The cleavage of an ester back to its constituent carboxylic acid and alcohol can be achieved under either acidic or basic conditions.[4] For tert-butyl esters, however, acid-catalyzed hydrolysis is overwhelmingly the method of choice. This preference is not arbitrary; it is dictated by the unique stability of the tert-butyl carbocation, which defines the reaction pathway.

Unlike the hydrolysis of primary or secondary esters, which typically proceeds through a bimolecular acyl-oxygen cleavage (AAC2 mechanism), the deprotection of a tert-butyl ester follows a unimolecular alkyl-oxygen cleavage pathway (AAL1).[5][6][7]

The AAL1 mechanism unfolds as follows:

-

Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA). This initial step activates the ester.[5][6]

-

Carbocation Formation: The key step is the departure of the protonated carboxyl group, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation). This step is the rate-determining step of the reaction.

-

Byproduct Formation: The highly electrophilic tert-butyl cation is unstable in the reaction medium and is rapidly quenched. It is deprotonated by a weak base (like the trifluoroacetate anion) to form isobutylene, a volatile gas that can easily be removed from the reaction mixture.[8][9] This removal helps drive the reaction equilibrium towards the products.

-

Product Liberation: The desired 5-aminoisophthalic acid is liberated in its protonated form.

This mechanism explains why strong, non-nucleophilic acids are ideal. Trifluoroacetic acid (TFA) is particularly well-suited due to its high acidity, volatility (allowing for easy removal post-reaction), and its ability to act as a solvent.[10][11]

Caption: A simplified workflow of the AAL1 hydrolysis mechanism.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be robust and includes in-process checks to ensure the reaction proceeds as expected. The trustworthiness of this procedure lies in its reliance on well-established chemical principles and straightforward analytical monitoring.

Materials and Equipment

| Category | Item |

| Reagents | Di-tert-butyl 5-aminoisophthalate |

| Trifluoroacetic acid (TFA), reagent grade (≥99%) | |

| Dichloromethane (DCM), ACS grade | |

| Deionized Water | |

| Diethyl Ether (for washing, optional) | |

| Equipment | Round-bottom flask with a magnetic stir bar |

| Magnetic stir plate | |

| Fume hood | |

| Rotary evaporator | |

| Büchner funnel and filter flask | |

| pH paper or pH meter | |

| Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp |

Step-by-Step Methodology

1. Reaction Setup and Execution:

-

In a fume hood, dissolve Di-tert-butyl 5-aminoisophthalate (1.0 eq.) in Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

To the stirring solution, add an equal volume of Trifluoroacetic acid (TFA) at room temperature. A common and effective mixture is 1:1 DCM/TFA.[12]